molecular formula C14H17N3O3 B5403722 N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B5403722
M. Wt: 275.30 g/mol
InChI Key: GLXXEJBNHVGFQP-STQMWFEESA-N
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Description

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core fused with a hydroxyoxolan ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyridine core, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. These interactions trigger downstream signaling pathways that lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific substitution pattern and the presence of the hydroxyoxolan ring.

Properties

IUPAC Name

N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-16(12-8-20-9-13(12)18)14(19)11-5-3-4-10-6-7-15-17(10)11/h3-7,12-13,18H,2,8-9H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXXEJBNHVGFQP-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1COCC1O)C(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1COC[C@@H]1O)C(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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